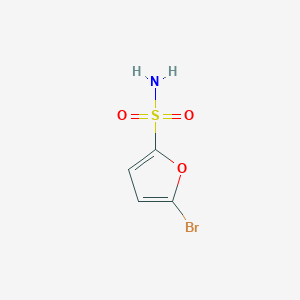
5-Bromofuran-2-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromofuran-2-sulfonamide is an organosulfur compound with the molecular formula C4H4BrNO3S. It is characterized by the presence of a bromine atom at the 5-position of the furan ring and a sulfonamide group at the 2-position.
作用机制
Target of Action
5-Bromofuran-2-sulfonamide primarily targets the aryl hydrocarbon receptor (AHR) . The AHR is a ligand-activated transcription factor that can be activated by structurally diverse compounds arising from the environment and the microbiota and host metabolism .
Mode of Action
This compound acts as a competitive antagonist of AHR . It prevents AHR nuclear translocation and subsequent gene transcription . This means it competes with other ligands for the binding site on AHR, thereby inhibiting the receptor’s activation .
Biochemical Pathways
The AHR is part of the basic helix-loop-helix/Per-Arnt-Sim (bHLH/PAS) family, which plays a crucial role in sensing and incorporating environmental and outer stimuli into cellular adaptive responses . The modulation of the canonical pathway of AHR occurs during several chronic diseases . Therefore, the antagonistic action of this compound on AHR can affect these pathways and their downstream effects .
Result of Action
The molecular and cellular effects of this compound’s action are primarily due to its antagonistic effect on AHR. By preventing the activation of AHR, it can modulate the biochemical pathways regulated by this receptor, potentially altering cellular responses to various stimuli .
生化分析
Biochemical Properties
Sulfonamides, a group of compounds to which 5-Bromofuran-2-sulfonamide belongs, are known to interact with various enzymes and proteins . They are often used as inhibitors of carbonic anhydrase, an enzyme that assists rapid interconversion of carbon dioxide and water into carbonic acid, protons, and bicarbonate ions . The nature of these interactions is typically through the formation of hydrogen bonds and hydrophobic contacts .
Cellular Effects
It is known that sulfonamides can have significant effects on bacterial cells, including inhibition of folic acid synthesis, which is crucial for bacterial growth and reproduction .
Molecular Mechanism
Sulfonamides are known to exert their effects by inhibiting the enzyme dihydropteroate synthase, thereby preventing the synthesis of dihydropteroic acid, a precursor of folic acid in bacteria . This inhibition is achieved through competitive binding to the enzyme, as sulfonamides are structural analogs of p-aminobenzoic acid, a substrate of the enzyme .
Metabolic Pathways
Sulfonamides are generally known to undergo acetylation, a process that can lead to inactive metabolites .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromofuran-2-sulfonamide typically involves the following steps:
Starting Material: The process begins with 2,5-dibromofuran.
Grignard Reaction: 2,5-dibromofuran is treated with isopropylmagnesium chloride in tetrahydrofuran and diethyl ether at -78°C for 3 hours.
Sulfur Dioxide Addition: Sulfur dioxide is added to the reaction mixture, which is then stirred at -78°C for 30 minutes and at room temperature for 2 hours.
Formation of Sulfonamide: The resulting solid is treated with sodium acetate and hydroxylamine-O-sulfonic acid in water at room temperature for 18 hours to yield this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring efficient purification techniques to obtain the desired product in high yield and purity.
化学反应分析
Types of Reactions: 5-Bromofuran-2-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfonamide group can participate in oxidation and reduction reactions, leading to the formation of different sulfur-containing compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as organolithium or Grignard reagents can be used to replace the bromine atom.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce the sulfonamide group.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted furan derivatives can be obtained.
Oxidation Products: Oxidation can lead to the formation of sulfonic acids or sulfonyl chlorides.
Reduction Products: Reduction can yield amines or other reduced sulfur compounds.
科学研究应用
5-Bromofuran-2-sulfonamide has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
相似化合物的比较
- 5-Bromofuran-2-carboxylic acid
- 5-Bromofuran-2-sulfonic acid
- 5-Bromofuran-2-sulfonyl chloride
Comparison:
- 5-Bromofuran-2-sulfonamide vs. 5-Bromofuran-2-carboxylic acid: The sulfonamide group in this compound provides different reactivity and potential biological activity compared to the carboxylic acid group.
- This compound vs. 5-Bromofuran-2-sulfonic acid: The sulfonamide group is less acidic and more stable under certain conditions compared to the sulfonic acid group.
- This compound vs. 5-Bromofuran-2-sulfonyl chloride: The sulfonamide group is less reactive towards nucleophiles compared to the sulfonyl chloride group, making it more suitable for specific applications .
属性
IUPAC Name |
5-bromofuran-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrNO3S/c5-3-1-2-4(9-3)10(6,7)8/h1-2H,(H2,6,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYTHDEPHDIPOCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)Br)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1017264-48-0 |
Source


|
| Record name | 5-bromofuran-2-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
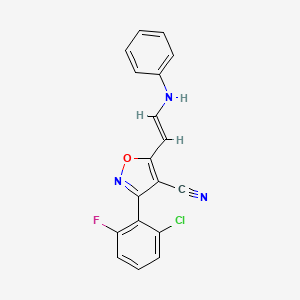
![2-[3-Fluoro-4-(oxiran-2-ylmethoxy)phenyl]propan-2-ol](/img/structure/B2937444.png)
![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-(cyclopentylthio)acetamide](/img/structure/B2937447.png)
![N-(5-((2-ethoxyphenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide](/img/structure/B2937448.png)
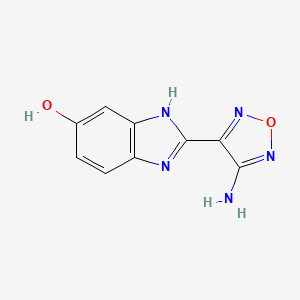
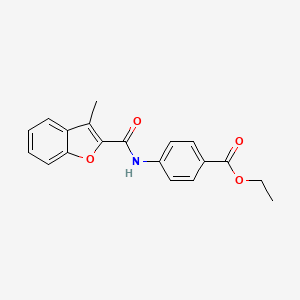
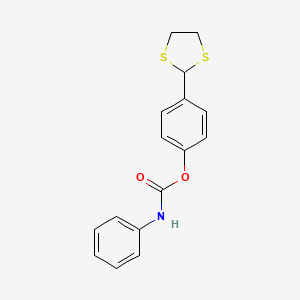
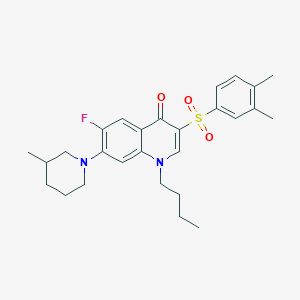

![(NE)-N-(1-imidazo[2,1-b][1,3]thiazol-5-ylethylidene)hydroxylamine](/img/structure/B2937455.png)
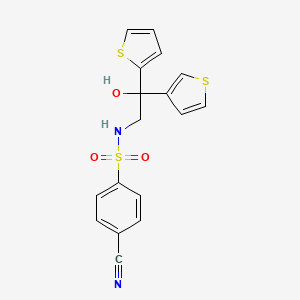
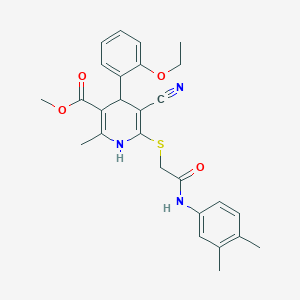
![6-[(oxan-4-yl)methoxy]-N-(pyridin-4-yl)pyridine-3-carboxamide](/img/structure/B2937463.png)

